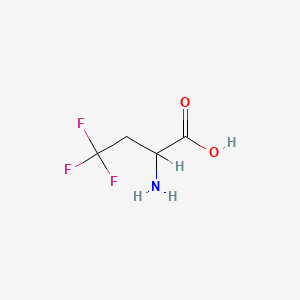

2-Amino-4,4,4-trifluorobutyric acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCXCOPDSEKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936130 |

Source

|

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-93-0 |

Source

|

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-4,4,4-trifluorobutanoic acid, a valuable fluorinated amino acid, serves as a crucial building block in medicinal chemistry and drug development. Its significance lies in its role as a bioisostere for natural amino acids like leucine, where the trifluoromethyl group enhances metabolic stability and modulates pharmacokinetic properties of peptide-based therapeutics. This technical guide provides an in-depth overview of a robust and scalable asymmetric synthesis of this compound, focusing on the widely employed method of alkylating a chiral nickel(II) complex of a glycine (B1666218) Schiff base.

Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex

The predominant and most successful method for the large-scale, enantioselective synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid involves the diastereoselective alkylation of a chiral nucleophilic glycine equivalent. This method utilizes a recyclable chiral auxiliary to direct the stereochemical outcome of the reaction.

A key reagent in this synthesis is a Ni(II) complex formed from a Schiff base of glycine and a chiral ligand derived from (S)-proline. This complex creates a planar and rigid structure that effectively shields one face of the glycine carbanion, leading to highly stereoselective alkylation on the less sterically hindered face.

Logical Workflow of the Synthesis

The overall synthetic process can be broken down into three principal stages: alkylation, disassembly of the chiral complex, and final product derivatization.

Caption: Overall workflow for the synthesis of N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid.

Signaling Pathway of the Synthetic Route

The synthesis hinges on the formation of a key intermediate, the alkylated Ni(II) complex, which is then processed to yield the desired amino acid.

Caption: Key steps in the asymmetric synthesis of the target fluorinated amino acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis, based on a large-scale preparation.[1]

Table 1: Asymmetric Alkylation of Chiral Ni(II)-Glycine Complex ((S)-6)

| Entry | Scale of (S)-6 (g) | Yield of (S)(2S)-7 (%) | Diastereomeric Excess (de) (%) |

| 1 | 80 | 81.1 | >99 |

| 2 | 250 | 82.3 | >99 |

| 3 | 250 | 81.5 | >99 |

Table 2: Disassembly and N-Fmoc Protection

| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (S)(2S)-7 | N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid ((S)-12) | ~80 | >99 |

Detailed Experimental Protocols

The following protocols are adapted from a successfully reproduced, large-scale synthesis.[1]

Alkylation of the Chiral Ni(II)-Glycine Complex ((S)-6)

This procedure describes the alkylation on a 250 g scale.

Materials:

-

Ni(II)-glycine complex ((S)-6): 250.0 g

-

N,N-dimethyl-formamide (DMF): 2250 mL

-

1,1,1-trifluoro-2-iodoethane: 91.61 g

-

Potassium hydroxide (B78521) (KOH): 25.42 g

-

Methanol (MeOH): 225 mL

-

Water (H₂O)

Procedure:

-

To a 5000 mL four-necked flask under a nitrogen atmosphere, add DMF (2250 mL).

-

Stir for 50 minutes with a continuous nitrogen flow.

-

Add the Ni-glycine complex (S)-6 (250.0 g), followed by 1,1,1-trifluoro-2-iodoethane (91.61 g) dissolved in DMF (50 mL), and a solution of KOH (25.42 g) in MeOH (225 mL) with DMF (100 mL).

-

Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

-

Add H₂O (750 mL) to the mixture and continue stirring for 1 hour at 20-40 °C, during which a precipitate will form.

-

Add an additional portion of H₂O (500 mL) and stir for another hour at the same temperature.

-

Filter the precipitate and wash it with H₂O (500 mL).

-

Dry the solid product, the alkylated Ni(II) complex (S)(2S)-7, to a constant weight.

Disassembly of the Alkylated Complex ((S)(2S)-7) and N-Fmoc Protection

Materials:

-

Alkylated Ni(II) complex ((S,2S)-7): 220 g

-

Dimethoxyethane (DME): 400 mL

-

6N Hydrochloric acid (HCl): 268 mL

-

Water (H₂O)

-

Ethylenediaminetetraacetic acid disodium (B8443419) salt hydrate (B1144303) (EDTA)

-

Sodium carbonate (Na₂CO₃)

-

9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Ethyl acetate

Procedure:

-

In a 2000 mL four-necked flask, suspend the Ni complex (S,2S)-7 (220 g) in DME (400 mL).

-

Add 6N HCl (268 mL) and heat the mixture to 40-50 °C, stirring at this temperature for 1 hour.

-

Cool the resulting green suspension to 20-40 °C.

-

Add H₂O (440 mL) and stir for 1.5 hours.

-

Filter the precipitate (the recovered chiral ligand) and wash it sequentially with DME, 6N HCl, and H₂O.

-

Collect the green filtrate containing the hydrochloride salt of (S)-2-Amino-4,4,4-trifluorobutanoic acid.

-

To the filtrate, add EDTA disodium salt hydrate (122.2 g).

-

Cool the mixture to 0-10 °C and adjust the pH to 9-10 using a 25% aqueous solution of Na₂CO₃.

-

Add a solution of Fmoc-OSu in ethyl acetate.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction is complete, perform an aqueous work-up. Acidify the aqueous layer with 6N HCl to a pH of 1-2 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from toluene to obtain pure N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid ((S)-12).

Conclusion

The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid via the alkylation of a chiral Ni(II)-glycine Schiff base complex is a highly efficient and scalable method.[1] This approach provides excellent stereocontrol, with the added benefit of being able to recycle the chiral auxiliary, making it a cost-effective and commercially viable route for producing this important synthetic amino acid.[1] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

2-Amino-4,4,4-trifluorobutyric Acid: A Bioisosteric Approach to Modulating Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One powerful strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide focuses on 2-amino-4,4,4-trifluorobutyric acid, a fluorinated analog of the essential amino acid leucine (B10760876). By replacing the isopropyl group of leucine with a trifluoromethyl group, researchers can leverage the unique properties of fluorine to fine-tune the biological activity of peptides and small molecules. This guide will delve into the synthesis, physicochemical properties, and biological applications of this important bioisostere, providing detailed experimental protocols and quantitative data to support its use in drug design.

Physicochemical Properties and Bioisosteric Rationale

The trifluoromethyl group of this compound serves as a close structural mimic of the isopropyl group of leucine. This bioisosteric relationship is rooted in their comparable van der Waals volumes, which allows the fluorinated analog to fit into the same binding pockets as its natural counterpart. However, the high electronegativity of the fluorine atoms in the trifluoromethyl group imparts distinct electronic properties, influencing factors such as metabolic stability and binding affinity. The introduction of fluorine can block sites of metabolism, leading to an extended half-life of the drug molecule. Furthermore, the trifluoromethyl group can alter the pKa of nearby functionalities and engage in unique, non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

| Property | Leucine | This compound |

| Molecular Formula | C₆H₁₃NO₂ | C₄H₆F₃NO₂ |

| Molecular Weight | 131.17 g/mol | 157.09 g/mol |

| XLogP3 | -1.7 | -1.9 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Formal Charge | 0 | 0 |

Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

The enantiomerically pure (S)-form of 2-amino-4,4,4-trifluorobutanoic acid is of particular interest in drug design as it corresponds to the natural stereochemistry of leucine. A robust and scalable asymmetric synthesis has been developed, which is crucial for its application in pharmaceutical research.

Experimental Protocol: Asymmetric Synthesis

A widely used method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base.[1][2] This method allows for high stereocontrol and yields.

Materials:

-

Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone

-

1,1,1-trifluoro-2-iodoethane (CF₃CH₂I)

-

Sodium hydroxide (B78521) (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Dimethoxyethane (DME)

-

Water (H₂O)

-

(9-fluorenylmethoxy)carbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Alkylation: The chiral Ni(II) complex of the glycine Schiff base is dissolved in DMF under an inert atmosphere (e.g., nitrogen). Powdered sodium hydroxide is added, followed by the addition of 1,1,1-trifluoro-2-iodoethane. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Diastereomer Separation: The reaction is quenched with water, and the crude product is extracted with an organic solvent. The diastereomers are separated by column chromatography on silica (B1680970) gel.

-

Hydrolysis: The pure diastereomer is hydrolyzed with aqueous HCl in DME to cleave the chiral auxiliary and liberate the free amino acid.

-

Fmoc Protection: The resulting (S)-2-amino-4,4,4-trifluorobutanoic acid is then protected with Fmoc-Cl in the presence of sodium bicarbonate in a mixture of dioxane and water to yield the Fmoc-protected amino acid, which is suitable for solid-phase peptide synthesis.

References

introduction to fluorinated amino acids in medicinal chemistry

A Guide to Fluorinated Amino Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] While fluorine is almost entirely absent in naturally occurring compounds, its unique properties have made it a vital tool for optimizing the efficacy and pharmacokinetic profiles of therapeutic agents.[3][4] Approximately 30% of all pharmaceuticals on the market today contain at least one fluorine atom.[5] Fluorinated amino acids (FAAs) represent a particularly powerful class of building blocks, merging the modularity and versatility of amino acids with the profound electronic and steric effects of fluorine.[3][6]

These building blocks are pivotal in two major areas of drug discovery: the development of new small-molecule drugs and the rapidly expanding field of peptide-based therapeutics.[3][6] By replacing hydrogen with fluorine, an atom of similar size but vastly different electronegativity, chemists can fine-tune a molecule's properties to enhance metabolic stability, improve binding affinity, modulate conformation, and alter bioavailability.[1][5][7] This guide provides an in-depth overview of the synthesis, properties, and applications of fluorinated amino acids, offering a technical resource for professionals in drug development.

The Impact of Fluorination on Amino Acid Properties

The substitution of hydrogen with fluorine imparts a range of unique physicochemical properties to amino acids. These changes can be leveraged to overcome common challenges in drug design.[8][9]

Electronic Effects and Acidity

Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups.[7] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its biological target.

Lipophilicity and Permeability

The effect of fluorination on lipophilicity is highly context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs like the trifluoromethyl (-CF3) group can decrease it.[1][7] This allows for precise control over a molecule's hydrophobicity, which is crucial for balancing aqueous solubility with the ability to cross cellular membranes.[10] Strategically placed fluorine atoms can enhance a drug's permeability and subsequent oral bioavailability.[1][10]

Metabolic Stability

One of the most significant advantages of fluorination is the increased strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[7] This makes fluorinated sites less susceptible to metabolic attack, particularly by cytochrome P450 enzymes.[1] By replacing metabolically vulnerable hydrogens with fluorine, the half-life of a drug can be significantly extended, reducing the required dosage and frequency of administration.[1][2]

Conformational Control

Fluorine's unique steric and electronic properties can be used to control the three-dimensional shape of molecules.[10] For instance, the incorporation of fluorinated proline derivatives allows for exquisite control over the conformational preferences of peptides and small molecules, which is a key strategy in structure-based drug design.[3][10] This "conformational tailoring" can lock a molecule into its bioactive shape, enhancing its binding affinity and selectivity for its target.[10]

Enhanced Binding Interactions

Fluorine can participate in a variety of non-covalent interactions that contribute to drug-target binding affinity, including hydrogen bonds, dipole-dipole interactions, and halogen bonds.[11] The introduction of fluorine can create more stable protein folds and optimize interactions at the binding interface, leading to increased potency.[2][3]

Table 1: Quantitative Impact of Fluorination on Physicochemical Properties

| Property | Amino Acid | Value | Fluorinated Analog | Value | Fold Change/Difference | Reference |

| Acidity (pKa) | Proline (COOH) | 1.99 | 4(S)-Fluoroproline (COOH) | 1.80 | -0.19 | [General Knowledge] |

| Lipophilicity (logP) | Phenylalanine | 1.79 | 4-Fluorophenylalanine | 1.95 | +0.16 | [General Knowledge] |

| Enzyme Activity | PvuII Endonuclease | Wild Type Activity | 3-F-Phe PvuII | ~2x Wild Type | 2-fold increase | [2] |

| Enzyme Inhibition (Ki) | Thrombin Inhibitor | 1.1 µM | 4-Fluoroproline Analog | 0.019 µM | 58-fold improvement | [4] |

| Oral Bioavailability | Mephalan Peptide Prodrug | Low | Fluorinated Prodrug | Enhanced | Qualitative Increase | [10] |

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field without a single universal method.[] Synthetic strategies are typically chosen based on the desired position and number of fluorine substituents.[] The main approaches can be broadly categorized into two strategies: introducing amino and carboxyl groups to a fluorinated starting material, or introducing fluorine to an existing amino acid scaffold.[]

Caption: General workflow for the synthesis of fluorinated amino acids.

Key Synthetic Methodologies:

-

From Fluorinated Building Blocks: This efficient method starts with simple, commercially available fluorinated compounds. Standard organic chemistry techniques are then used to add the necessary amino and carboxylate groups to form the final FAA.[10]

-

Electrophilic Fluorination: Reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are used to add fluorine to electron-rich sites on an amino acid precursor.[5][10] This method is particularly useful for fluorinating aromatic side chains, such as in tyrosine.[10]

-

Nucleophilic Fluorination: This strategy involves displacing a leaving group (like a hydroxyl group) with a fluoride (B91410) ion. Reagents such as DAST (diethylaminosulfur trifluoride) are commonly employed for this transformation.[10][13]

-

Metal-Catalyzed Fluorination: Transition-metal catalysis, often using palladium or copper, enables the site-selective fluorination of C-H bonds, providing access to complex fluorinated amino acids with high precision.[5][10]

Once synthesized, these FAAs can be incorporated into larger molecules. For peptides, Solid-Phase Peptide Synthesis (SPPS) is the most common method.[10] Alternatively, biosynthetic pathways can be utilized, where an auxotrophic organism is fed a fluorinated analog of an amino acid, leading to its incorporation into proteins.[10]

Applications in Medicinal Chemistry

The unique properties of FAAs translate into a wide range of applications in drug discovery and chemical biology.[14][15]

Mechanism-Based Enzyme Inhibition

Fluorinated amino acids are highly effective as mechanism-based inhibitors, also known as "suicide substrates."[16] In this approach, a strategically placed fluorine atom on a substrate mimic acts as a latent leaving group.[10] The enzyme begins its catalytic cycle on the inhibitor, but the process is diverted, leading to the formation of a reactive species that covalently binds to and irreversibly inactivates the enzyme.[10] This strategy has been successfully used to design inhibitors for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which are targets for treating diseases like cancer and epilepsy.[10][16]

Caption: Logical flow of mechanism-based enzyme inactivation by a FAA.

Enhancing Pharmacokinetic Properties

As previously discussed, fluorination is a proven strategy to improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[] For example, the anticancer agent Mephalan suffers from poor membrane permeability.[10] By masking it as a di- or tripeptide containing fluorinated amino acids, a prodrug is created with significantly improved oral bioavailability.[10]

Probes for Biological Systems (¹⁹F NMR and ¹⁸F PET)

Fluorine's utility extends beyond therapeutic modulation into diagnostics and mechanistic studies.[5][10]

-

¹⁹F NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and has a high NMR sensitivity.[17] Since fluorine does not occur naturally in biological systems, ¹⁹F NMR provides a background-free window to study protein structure, dynamics, and ligand binding.[5][18] Incorporating a fluorinated amino acid provides a highly sensitive probe to report on the local environment within a protein.[17]

-

¹⁸F PET Imaging: The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter widely used in Positron Emission Tomography (PET).[] ¹⁸F-labeled amino acids are valuable agents for visualizing and diagnosing cancer, as tumors often exhibit increased amino acid uptake.[10][]

Key Experimental Protocols

This section provides generalized methodologies for key experiments involving fluorinated amino acids. Researchers should adapt these protocols based on the specific properties of their compounds and experimental goals.

General Protocol for Synthesis: Asymmetric Synthesis of a Fluorinated Amino Acid via a Chiral Ni(II) Complex

This method allows for the gram-scale synthesis of various FAAs with high enantiomeric purity.[19][20]

-

Preparation of the Ni(II) Complex: Start with a chiral Ni(II) complex of a glycine (B1666218) or alanine (B10760859) Schiff base. This complex serves as the chiral auxiliary.[20]

-

Alkylation: Deprotonate the complex using a suitable base (e.g., KOH in methanol). React the resulting nucleophile with a fluorinated alkyl iodide or bromide building block. The reaction is typically run at room temperature or below under an inert atmosphere.[19][20]

-

Hydrolysis: After the alkylation is complete (monitored by TLC or LC-MS), hydrolyze the Ni(II) complex to release the free amino acid. This is typically achieved by treatment with aqueous HCl.[19]

-

Purification and Protection: Purify the crude amino acid using ion-exchange chromatography. For subsequent use in peptide synthesis, protect the amine group, for example, with an Fmoc group (Fmoc-OSu in the presence of a base like sodium bicarbonate).[19]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.[19]

Protocol for ¹⁹F NMR Analysis of a Fluorinated Protein

This protocol outlines the steps for studying a protein containing a biosynthetically incorporated fluorinated amino acid.[17][18]

-

Protein Expression and Labeling: Express the protein of interest in an auxotrophic bacterial or mammalian cell line (e.g., HEK293T cells) that cannot synthesize the natural amino acid corresponding to the desired FAA.[10][18] Grow the cells in a minimal medium and then switch to a medium where the natural amino acid is replaced with the fluorinated analog to achieve incorporation.[18]

-

Purification: Lyse the cells and purify the fluorinated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Sample Preparation: Prepare the NMR sample by buffer-exchanging the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) in D₂O. Typical protein concentrations are in the range of 50-200 µM.

-

NMR Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a cryoprobe. Because of the large chemical shift dispersion of fluorine, a wide spectral width is often required.[17]

-

Data Analysis: Analyze the resulting spectrum. In a denatured protein, all FAA residues will typically produce a single resonance.[17] In the folded, native protein, each FAA will have a unique chemical shift, providing a sensitive reporter on the local environment of each site.[17] Changes in these chemical shifts upon addition of a ligand can be used to map binding sites and study conformational changes.[18]

Protocol for Mass Spectrometry Analysis of FAA Incorporation

Mass spectrometry is essential to confirm the successful incorporation of FAAs into a protein and to quantify the efficiency.[21][22]

-

Sample Preparation: Purify the protein as described in the NMR protocol.

-

Intact Mass Analysis: Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS). The mass difference between the unlabeled protein and the fluorinated protein will confirm incorporation. The presence of multiple peaks can indicate heterogeneous incorporation levels.[21]

-

Proteolytic Digestion: For more detailed analysis, digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

-

Data Analysis: Identify the peptides containing the FAA by searching for the expected mass shift. The fragmentation pattern in the MS/MS spectrum can confirm the exact site of incorporation. The relative intensities of the labeled versus unlabeled peptide signals can be used to quantify the incorporation efficiency at each site.[21][22]

Caption: Workflow for analyzing proteins with incorporated FAAs.

General Protocol for an Enzyme Inhibition Assay

This protocol describes how to determine the inhibitory potency (e.g., IC₅₀) of a fluorinated compound against a target enzyme.[11]

-

Reagent Preparation: Prepare a stock solution of the fluorinated inhibitor in a suitable solvent (e.g., DMSO). Prepare solutions of the target enzyme and its substrate in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor (serial dilution). Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) with a plate reader.

-

Data Analysis: For each inhibitor concentration, calculate the initial reaction velocity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

General Protocol for a Cellular Uptake Assay

This protocol can be used to assess how a fluorinated amino acid or a peptide containing one is taken up by cells.[23][]

-

Cell Culture: Plate cells (e.g., a cancer cell line) in a multi-well plate and grow them to a desired confluency (e.g., 80-90%).

-

Incubation: Remove the growth medium and wash the cells with a buffered saline solution (e.g., PBS). Add a medium containing the test compound (the FAA or FAA-containing peptide) at various concentrations and for different time points (e.g., 1 to 6 hours).[25]

-

Washing: After incubation, remove the treatment medium and wash the cells thoroughly with ice-cold PBS to remove any non-internalized compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer or by sonication to release the intracellular contents.

-

Quantification: Quantify the amount of the compound in the cell lysate. If the compound is fluorescently labeled, quantification can be done using a fluorescence plate reader or flow cytometry.[][26] If not, LC-MS is a highly sensitive and specific method for quantification.

-

Data Analysis: Normalize the amount of internalized compound to the total protein content of the lysate (determined by an assay like BCA) to account for differences in cell number. This provides a quantitative measure of cellular uptake.[25]

References

- 1. nbinno.com [nbinno.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 9. mdpi.com [mdpi.com]

- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rroij.com [rroij.com]

- 13. mdpi.com [mdpi.com]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biophysics.org [biophysics.org]

- 18. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 21. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

- 25. mdpi.com [mdpi.com]

- 26. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-4,4,4-trifluorobutanoic Acid (CAS 15959-93-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.

Chemical and Physical Properties

2-Amino-4,4,4-trifluorobutanoic acid, also known as 3-(trifluoromethyl)-L-alanine, is a derivative of the amino acid alanine.[] The presence of a trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, making it a valuable building block in the design of novel therapeutics.[2][3]

Table 1: Physicochemical Properties of 2-Amino-4,4,4-trifluorobutanoic Acid

| Property | Value | Reference(s) |

| CAS Number | 15959-93-0 | [4] |

| Molecular Formula | C₄H₆F₃NO₂ | [4] |

| Molecular Weight | 157.09 g/mol | [4][5] |

| Melting Point | 250 °C (decomposes) | [6] |

| Appearance | White to cream or pale yellow crystals or powder | [7] |

| XLogP3 | -1.9 | [5] |

Table 2: Spectroscopic and Analytical Data Summary

| Data Type | Summary | Reference(s) |

| ¹H NMR | Spectra have been recorded for characterization. | [6] |

| ¹³C NMR | Used for structural confirmation. | [6] |

| FTIR | Conforms to the expected structure. | [7] |

| Mass Spectrometry | Used for molecular weight determination and structural elucidation. | [6] |

| Assay (GC) | ≥96.0% | [7] |

| Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% | [7] |

Note: While spectroscopic methods are used for characterization, publicly accessible spectra are limited.

Synthesis

A key application of this compound is in the synthesis of peptides and other complex molecules. A robust, large-scale asymmetric synthesis for the (S)-enantiomer has been developed, which is crucial for its use in pharmaceutical development.

This method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated.[6]

Materials:

-

N,N-dimethylformamide (DMF)

-

Ni–glycine complex ((S)-6)

-

Potassium hydroxide (B78521) (KOH) in Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Alkylation Reaction (250 g Scale):

-

To a 5000 mL four-necked flask under a nitrogen atmosphere, add DMF (2250 mL) and stir for 50 minutes with nitrogen flow.

-

Add the Ni–glycine complex ((S)-6) (250.0 g), 1,1,1-trifluoro-2-iodoethane (91.6 g) in DMF (100 mL), and KOH (25.4 g) in MeOH (225 mL).

-

Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

-

Add H₂O (750 mL) and stir for 1 hour at 20-40 °C, during which a precipitate will form.

-

Add an additional 500 mL of H₂O and stir at the same temperature for 1 hour.

-

Filter the precipitate, wash with H₂O (500 mL), and air-dry to yield the alkylated product ((S)(2S)-7).

-

-

Disassembly of the Ni(II) Complex and Fmoc Protection:

-

Suspend the dried alkylated product ((S)(2S)-7) (220.0 g) in MeOH (1100 mL) and add 6 M HCl (1100 mL).

-

Heat the mixture to 50-60 °C and stir for 2 hours.

-

Cool the mixture to 20-35 °C and filter to recover the chiral auxiliary.

-

Concentrate the filtrate to approximately 440 mL, then add H₂O (440 mL) and EtOAc (440 mL).

-

Adjust the pH of the aqueous layer to 4.5-5.0 with 2 M NaOH.

-

To the separated aqueous layer, add acetone (B3395972) (1100 mL) and Fmoc-OSu (148.4 g).

-

Adjust the pH to 8.0-8.5 with saturated NaHCO₃ solution and stir at 20-35 °C for 15 hours.

-

Concentrate the reaction mixture to remove acetone.

-

Wash the aqueous solution with EtOAc (2 x 440 mL).

-

Add EtOAc (1100 mL) to the aqueous layer and adjust the pH to 2.0-3.0 with 6 M HCl.

-

Separate the organic layer, and extract the aqueous layer with EtOAc (100 mL).

-

Combine the organic layers, wash with water (100 mL), and dry with Na₂SO₄.

-

-

Isolation of the Final Product:

-

Concentrate the dried organic solution to 400 mL.

-

Heat to 50-60 °C and add toluene (400 mL).

-

Concentrate to 400 mL, add EtOAc (100 mL), and then add more toluene (400 mL).

-

Continue concentrating and adding toluene until a final volume of 800 mL is reached, stirring slowly at 20-35 °C.

-

Filter the precipitate, wash with toluene (160 mL), and dry in vacuo to afford (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid ((S)-12).[6]

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the large-scale asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Uses in Research and Drug Development

The primary application of 2-Amino-4,4,4-trifluorobutanoic acid is in the field of medicinal chemistry, particularly in peptide and small molecule drug design.

-

Leucine (B10760876) Bioisostere: It serves as a bioisostere for the natural amino acid leucine. The trifluoromethyl group mimics the steric bulk of leucine's isobutyl side chain, allowing for its incorporation into peptides to probe structure-activity relationships.[6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can significantly improve the in vivo half-life of drug candidates.[2]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and conformational preferences, which can be leveraged to optimize drug-like properties, including membrane permeability and target binding affinity.[]

-

Peptide Synthesis: The Fmoc-protected form of this amino acid is a valuable building block in solid-phase peptide synthesis, enabling the creation of novel peptides with enhanced stability and pharmacological profiles.[8]

-

Potential Antimicrobial and Enzyme Inhibitory Activity: Preliminary research suggests that this compound may exhibit antibacterial and antifungal properties, potentially by targeting peptidoglycan biosynthesis.[6] It has also been investigated as a potential inhibitor of certain enzymes, such as cysteine proteases.[6] However, detailed quantitative data (e.g., MIC or IC₅₀ values) are not widely available in the public domain.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological targets and signaling pathways modulated by 2-Amino-4,4,4-trifluorobutanoic acid. While fluorinated amino acids, in general, are known to influence various biological processes by altering protein structure and function, the specific molecular mechanisms of this particular compound have not been elucidated.[][8] As such, a diagram of a specific signaling pathway involving this compound cannot be provided at this time.

For researchers interested in investigating the potential antimicrobial properties of this compound, a standard broth microdilution method can be employed.

Materials:

-

2-Amino-4,4,4-trifluorobutanoic acid

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Standardized inoculum of the test microorganism (e.g., bacteria or fungi)

-

Positive control (a known effective antibiotic)

-

Negative control (broth and inoculum without the test compound)

-

Solvent for the test compound (e.g., DMSO), if necessary

Procedure:

-

Prepare a stock solution of 2-Amino-4,4,4-trifluorobutanoic acid in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the inoculum to each well, including positive and negative controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Susceptibility Testing Workflow:

Caption: General workflow for antimicrobial susceptibility testing.

Safety Information

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Amino-4,4,4-trifluorobutanoic acid is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its unique properties, conferred by the trifluoromethyl group, offer opportunities to enhance the metabolic stability and modulate the physicochemical characteristics of peptides and small molecule drug candidates. While its primary application is as a leucine bioisostere, further research is warranted to explore its potential as an enzyme inhibitor and antimicrobial agent. The lack of detailed public data on its specific biological mechanisms and interactions with signaling pathways represents an area for future investigation.

References

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. asm.org [asm.org]

- 5. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative with potential applications in biochemical research and drug design.[1] While direct experimental studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural analogy to other known bioactive fluorinated amino acids strongly suggests a primary mechanism centered on the inhibition of γ-aminobutyric acid aminotransferase (GABA-AT). This guide synthesizes the available information to present a hypothesized mechanism of action, supported by data from structurally related compounds and established experimental protocols for validation.

Introduction to this compound

This compound is a derivative of the amino acid alanine, characterized by the presence of a trifluoromethyl group.[1] This substitution of hydrogen atoms with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and potentially alter the biological activity of a molecule.[2] It is considered a bioisostere of leucine (B10760876), suggesting it can mimic leucine in biological systems.[3] Given the known neurological activities of other fluorinated amino acid analogs, the most probable mechanism of action for this compound is the modulation of the GABAergic system, specifically through the inhibition of GABA aminotransferase (GABA-AT).[4][5]

The GABAergic Signaling Pathway and the Role of GABA-AT

The central nervous system maintains a delicate balance between excitatory and inhibitory neurotransmission. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain.[6] The concentration of GABA is tightly regulated by two key enzymes:

-

Glutamate Decarboxylase (GAD): Synthesizes GABA from the excitatory neurotransmitter glutamate.

-

GABA Aminotransferase (GABA-AT): Catabolizes GABA into succinic semialdehyde.[6]

Inhibition of GABA-AT leads to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This is a clinically validated approach for the treatment of neurological disorders such as epilepsy.[6]

Hypothesized Mechanism of Action: Inhibition of GABA-AT

Based on the behavior of structurally similar fluorinated amino acids, this compound is hypothesized to act as an inhibitor of GABA-AT. The mechanism of inhibition can be broadly categorized into two types:

-

Reversible Competitive Inhibition: The compound may bind to the active site of GABA-AT, competing with the endogenous substrate GABA. This binding is non-covalent and reversible. The strength of this inhibition is typically quantified by the inhibitor constant (Ki).

-

Mechanism-Based Inactivation (Suicide Inhibition): The inhibitor, resembling the natural substrate, is processed by the enzyme. This enzymatic processing generates a reactive intermediate that forms a covalent bond with a crucial amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

Many fluorinated GABA analogs are known to be mechanism-based inactivators of GABA-AT.[7]

Quantitative Data for a Structurally Related Analog

While specific quantitative data for the inhibition of GABA-AT by this compound is not available, studies on the closely related compound, 4-Amino-2-fluorobutanoic acid, have demonstrated reversible and competitive inhibition of GABA-AT from Pseudomonas fluorescens.[8] This data provides a valuable reference point for the potential potency of similar fluorinated amino acids.

| Compound | Enzyme Source | Inhibition Type | Ki (mM) |

| 4-Amino-2-fluorobutanoic acid | Pseudomonas fluorescens | Reversible, Competitive | 0.83 ± 0.44[8] |

Note: This data is for a structurally related compound and should be considered illustrative.

Experimental Protocol: In Vitro GABA-AT Inhibition Assay

To empirically determine the inhibitory effect of this compound on GABA-AT, a continuous spectrophotometric assay can be employed. This assay couples the transamination of GABA to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.

Materials:

-

Purified GABA aminotransferase (GABA-AT)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

-

This compound

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in buffer.

-

Create serial dilutions of the inhibitor to determine the IC50 value.

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, SSADH, and NADP+ in the potassium pyrophosphate buffer.

-

-

Assay Execution:

-

Add the inhibitor dilutions to the wells of the 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding a fixed concentration of GABA-AT to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for a set period (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as an inhibitor of GABA aminotransferase. This proposed mechanism aligns with the established activities of other fluorinated amino acids and provides a clear rationale for its potential biological effects.

Future research should focus on empirically validating this hypothesis. The experimental protocol outlined in this guide provides a direct path to determining the IC50 and mode of inhibition (e.g., reversible or irreversible). Further studies could involve kinetic analysis to determine the Ki value and mass spectrometry to investigate potential covalent modifications of the enzyme, which would confirm if it acts as a mechanism-based inactivator. These studies will be crucial in fully elucidating the mechanism of action of this compound and evaluating its potential as a tool for neuroscience research or as a lead compound in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 120200-07-9: (2R)-2-Amino-4,4,4-trifluorobutanoic acid [cymitquimica.com]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Guide to 2-Amino-4,4,4-trifluorobutyric Acid for Advanced Research

For Immediate Release

Shanghai, China – December 5, 2025 – In the evolving landscape of drug discovery and peptide therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 2-Amino-4,4,4-trifluorobutyric acid stands out as a critical building block for enhancing the pharmacokinetic and pharmacodynamic properties of novel drug candidates. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and its application in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Forms

This compound is readily available from a range of chemical suppliers, catering to research and development needs. It is most commonly supplied as its hydrochloride salt to improve stability and handling. For direct use in solid-phase peptide synthesis (SPPS), N-terminally protected derivatives, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are the preferred commercial forms. These derivatives are essential for the stepwise assembly of peptide chains.

Key suppliers for this compound and its derivatives include TCI America, Thermo Scientific Chemicals, Santa Cruz Biotechnology, and MedChemExpress. It is typically available in quantities ranging from milligrams to grams, with options for bulk and custom orders. Researchers should note that this chemical is intended for professional research and manufacturing use only.

Physicochemical and Technical Data

The unique properties of this compound stem from the presence of the trifluoromethyl group, which imparts increased metabolic stability and hydrophobicity. These characteristics make it a valuable bioisostere of naturally occurring amino acids like leucine (B10760876).[1] The table below summarizes key quantitative data for the parent compound and its common derivatives.

| Property | This compound | This compound HCl | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | (R,S)-Boc-2-amino-4,4,4-trifluoro-butyric acid |

| CAS Number | 15959-93-0[2] | 262296-39-9[3] | Not specified in results | Not specified in results |

| Molecular Formula | C₄H₆F₃NO₂[2] | C₄H₇ClF₃NO₂[3] | C₁₉H₁₆F₃NO₄ | C₉H₁₄F₃NO₄ |

| Molecular Weight | 157.09 g/mol [2] | 193.55 g/mol [3] | 379.33 g/mol | 257.22 g/mol |

| Purity | ≥97%[4][5] | Not specified in results | >95% (typical) | >95% (typical) |

| Appearance | White to cream or pale yellow powder/crystals[4] | Solid[3] | White to off-white powder | White to off-white powder |

| Melting Point | Not specified in results | ~250 °C (decomposes)[3] | Not specified in results | Not specified in results |

Core Applications in Research and Drug Development

The primary application of this compound lies in its use as a building block for creating novel peptides with enhanced therapeutic properties. Its structural similarity to leucine allows it to act as a bioisostere, where its incorporation into a peptide sequence can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the peptide.

-

Enhanced Hydrophobicity: The trifluoromethyl group increases the lipophilicity of the peptide, which can improve cell membrane permeability and target engagement.

-

Modulation of Conformation: The steric and electronic effects of the trifluoromethyl group can influence the secondary structure of peptides, potentially leading to more potent and selective binding to biological targets.

These attributes are highly desirable in the design of peptide-based drugs, including antimicrobial peptides and other therapeutic agents.[6]

Experimental Protocols

Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

A robust method for the large-scale asymmetric synthesis of the Fmoc-protected (S)-enantiomer has been developed, which is crucial for its application in peptide synthesis.[1]

Methodology:

-

Complex Formation: A chiral nickel(II) complex is formed with a glycine (B1666218) Schiff base using a recyclable chiral auxiliary.

-

Alkylation: The complex is then alkylated with CF₃–CH₂–I under basic conditions. This step introduces the trifluoroethyl side chain.

-

Disassembly and Protection: The resulting alkylated Ni(II) complex is disassembled to release the 2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary. The amino acid is then converted in situ to its N-Fmoc derivative.

This method has been successfully reproduced for the preparation of over 300g of the target compound, demonstrating its scalability for commercial production.[1]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound is compatible with standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow for its incorporation is outlined below.

General Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide for C-terminal amides or Wang resin for C-terminal acids) and swell it in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: If not pre-loaded, couple the first Fmoc-protected amino acid to the resin using an activating agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Coupling of Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid: Dissolve the Fmoc-protected fluorinated amino acid, an activating agent (e.g., 3-5 equivalents of HATU/HOAt), and a base (e.g., N-methylmorpholine or collidine) in DMF. Add this solution to the deprotected resin and allow it to react. Coupling times may need to be extended for this sterically hindered amino acid.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

Caption: Asymmetric synthesis of Fmoc-protected this compound.

Caption: General workflow for incorporating non-canonical amino acids via SPPS.

Conclusion

This compound is a commercially accessible and highly valuable tool for peptide chemists and drug developers. Its unique properties, conferred by the trifluoromethyl group, offer a rational approach to designing peptides with improved stability, permeability, and biological activity. The availability of Fmoc-protected derivatives allows for its straightforward integration into established solid-phase peptide synthesis workflows, paving the way for the next generation of peptide-based therapeutics. This guide provides a foundational understanding for researchers looking to leverage the potential of this powerful non-canonical amino acid.

References

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Amino-4,4,4-trifluorobutyric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid of significant interest in drug discovery and development. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based therapeutics. This document provides detailed application notes and protocols for the enantioselective synthesis of the (S)-enantiomer of this valuable building block. The primary method detailed is the diastereoselective alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, a robust and scalable approach.

Synthetic Strategy Overview

The most common and scalable method for the enantioselective synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid involves the alkylation of a chiral nucleophilic glycine equivalent. This is typically achieved using a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. The chiral auxiliary directs the stereochemical outcome of the alkylation reaction with a trifluoroethylating agent. Subsequent hydrolysis of the complex yields the desired amino acid, and the chiral auxiliary can often be recovered.[1][2][3]

A general workflow for this synthetic approach is illustrated below:

Caption: General workflow for the synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative large-scale synthesis protocol.[1][4]

| Step | Reactants | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Scale | Reference |

| Alkylation | Chiral Ni(II) complex, CF₃CH₂I, NaH | Alkylated Ni(II) complex | 82% | 96% | - | >10 g | [4] |

| Hydrolysis & Fmoc-protection | Alkylated Ni(II) complex, HCl, Fmoc-OSu | (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutyric acid | - | - | 97.8% | >10 g | [4] |

| Overall (Large Scale) | Glycine Schiff base Ni(II) complex, CF₃CH₂I | (S)-N-Fmoc-2-Amino-4,4,4-trifluorobutyric acid | Good | Excellent | >98% | >150 g | [1][2] |

Experimental Protocols

Protocol 1: Large-Scale Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid[1][2]

This protocol is adapted for large-scale preparation.

Part A: Alkylation of the Chiral Glycine Ni(II) Complex

-

To a stirred suspension of the (S)-Ni(II) complex of the glycine Schiff base (1 equivalent) in anhydrous DMF, add 3,3,3-trifluoroethyl iodide (1.05-1.1 equivalents).

-

Cool the mixture to 0 °C under a nitrogen atmosphere.

-

Add a strong base (e.g., sodium hydride) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex.

Part B: Hydrolysis of the Alkylated Complex and Fmoc-Protection

-

Dissolve the crude alkylated Ni(II) complex in a mixture of dimethoxyethane (DME) and water.[4]

-

Add 6N hydrochloric acid (5 equivalents) and heat the mixture at 60 °C for 3 hours to effect hydrolysis.[4]

-

Cool the reaction mixture to 0 °C.

-

Add sodium carbonate (4 equivalents) to neutralize the acid and basify the solution.[4]

-

Add 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu, 1 equivalent) to the mixture.[4]

-

Stir the reaction at room temperature for 4 hours.[4]

-

Concentrate the mixture to remove the organic solvent.

-

Add ethyl acetate (B1210297) and water, followed by 6N HCl to acidify the aqueous phase.[4]

-

Separate the phases and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization to obtain enantiomerically pure (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[4]

Alternative Synthetic Approaches

While the Ni(II) complex alkylation is a highly effective method, other strategies for the enantioselective synthesis of trifluoromethylated amino acids have been explored. These can be valuable for accessing different structural analogs or for specific research applications.

1. Biocatalytic N-H Bond Insertion:

This method utilizes engineered enzymes, such as variants of cytochrome c, to catalyze the asymmetric insertion of a carbene into an N-H bond.[5] This approach offers a sustainable and efficient route to enantioenriched α-trifluoromethylated amines.[5]

Caption: Biocatalytic synthesis of α-trifluoromethyl amino esters.

2. Sharpless Asymmetric Dihydroxylation:

A multi-step synthesis starting from a trifluoromethylated alkene can employ Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step.[6][7] This is followed by further functional group manipulations to yield the final amino acid.[6][7]

3. Catalytic Asymmetric Strecker Reaction:

The Strecker reaction, a classic method for amino acid synthesis, can be rendered enantioselective using chiral catalysts. This approach has been applied to the synthesis of α-trifluoromethyl amines from trifluoromethyl ketimines.[8]

Conclusion

The enantioselective synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid is a well-established process, with the diastereoselective alkylation of a chiral Ni(II)-glycine complex being a particularly robust and scalable method. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry to access this important fluorinated amino acid. Alternative methods, while perhaps less common for this specific target, offer a broader toolbox for the synthesis of other structurally related fluorinated amino acids.

References

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Large-Scale Preparation of N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid is a crucial building block in modern drug discovery and peptide synthesis. Its trifluoromethyl group offers unique properties, such as increased metabolic stability and enhanced protein-receptor interactions, making it a valuable bioisostere for natural amino acids like leucine.[1][2] This document provides detailed protocols for the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, enabling the production of over 150 g of the target compound.[1][2][3] The methodology is based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, a robust and reproducible method suitable for manufacturing quantities.[1][2][3][4][5]

Data Summary

The following table summarizes the quantitative data for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

| Parameter | Value | Reference |

| Starting Material (Ni-glycine complex) | 80.0 g | [1] |

| Starting Material (Ni-glycine complex) | 250.0 g | [1] |

| Final Product Yield (Overall) | >300 g prepared consecutively | [1][2][3] |

| Diastereoselectivity of Alkylation | >97% de | [1] |

| Enantiomeric Purity of Final Product | >99% | [4][5] |

| Chiral Auxiliary Recovery | >90% | [4][5][6] |

Experimental Workflow

The overall experimental workflow for the large-scale synthesis is depicted below.

Caption: Workflow for the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Experimental Protocols

The following protocols are adapted from a validated method for the large-scale preparation of the target compound.[1]

Protocol 1: Asymmetric Alkylation (80 g Scale)

-

Reaction Setup: To a 2000 mL four-necked flask under a nitrogen atmosphere, add 720 mL of N,N-dimethylformamide (DMF). Stir for 30 minutes with a continuous nitrogen flow.

-

Addition of Reactants:

-

Add 80.0 g of the Ni-glycine complex (S)-6 along with 20 mL of DMF.

-

Add 29.32 g (1.05 eq.) of 1,1,1-trifluoro-2-iodoethane along with 20 mL of DMF.

-

Add a solution of 8.14 g (1.05 eq.) of potassium hydroxide (B78521) (KOH) in 72 mL of methanol (B129727) (MeOH).

-

-

Reaction: Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

-

Precipitation: Add 240 mL of water to the reaction mixture and continue stirring for 1 hour at 20-35 °C. A precipitate will gradually form.

-

Isolation: Isolate the precipitated major diastereomer of the alkylated Ni(II) complex by filtration and wash the solid.

Protocol 2: Asymmetric Alkylation (250 g Scale)

-

Reaction Setup: To a 5000 mL four-necked flask under a nitrogen atmosphere, add 2250 mL of DMF. Stir for 50 minutes with a continuous nitrogen flow.

-

Addition of Reactants:

-

Add 250.0 g of the Ni-glycine complex (S)-6 along with 100 mL of DMF.

-

Add 91.61 g (1.05 eq.) of 1,1,1-trifluoro-2-iodoethane along with 50 mL of DMF.

-

Add a solution of 25.42 g (1.05 eq.) of KOH in 225 mL of MeOH, along with 100 mL of DMF.

-

-

Reaction: Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

-

Precipitation: Add 750 mL of water to the reaction mixture and continue stirring.

-

Isolation: Isolate the product as described in the 80 g scale protocol.

Protocol 3: Disassembly of the Ni(II) Complex and In situ N-Fmoc Protection

-

Complex Disassembly: The isolated alkylated Ni(II) complex is disassembled under acidic conditions to yield 2-amino-4,4,4-trifluorobutanoic acid and the recyclable chiral auxiliary.[1][2]

-

Fmoc Protection: The crude 2-amino-4,4,4-trifluorobutanoic acid is then converted in situ to its N-Fmoc derivative.[1][2] A general procedure for Fmoc protection is as follows:

-

Dissolve the amino acid in a suitable solvent system (e.g., a 1:1 solution of THF/H₂O).

-

Adjust the pH to 9.5 with 1N NaOH.

-

Add Fmoc-OSu in portions while maintaining the pH at 9.5.

-

The reaction is complete when the pH remains constant.[7]

-

-

Workup and Purification:

-

Extract the unreacted Fmoc-OSu with hexane.

-

Acidify the aqueous layer to pH 1-2 with 10% aqueous HCl.

-

Extract the N-Fmoc-amino acid with ethyl acetate.

-

Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system such as an ethanol/water mixture or toluene (B28343) to yield the pure N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[4][5][8]

-

References

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. d-nb.info [d-nb.info]

- 5. Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6,6,6‐Trifluorohexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

Application Notes and Protocols for Incorporating 2-Amino-4,4,4-trifluorobutyric Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. 2-Amino-4,4,4-trifluorobutyric acid (ATFB), a fluorinated analog of leucine, is a valuable building block for modifying peptide structures. The introduction of the trifluoromethyl (CF3) group can significantly enhance the therapeutic properties of peptides by increasing metabolic stability, modulating conformational preferences, and improving binding affinity to biological targets. The electron-withdrawing nature of the CF3 group can also alter the acidity of nearby protons and influence intermolecular interactions.

These application notes provide a comprehensive guide and detailed protocols for the successful incorporation of Fmoc-protected (S)-2-Amino-4,4,4-trifluorobutyric acid into synthetic peptides using standard Solid-Phase Peptide Synthesis (SPPS) techniques.

Properties of (S)-Fmoc-2-Amino-4,4,4-trifluorobutyric Acid

A summary of the key physicochemical properties of the commercially available, Fmoc-protected amino acid is presented below.

| Property | Value | Reference(s) |

| Chemical Structure | (Structure of Fmoc-(S)-2-amino-4,4,4-trifluorobutyric acid) | |

| CAS Number | 181128-48-3 | [1] |

| Molecular Formula | C₁₉H₁₆F₃NO₄ | [1] |

| Molecular Weight | 379.34 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Melting Point | 150 - 155 °C | [1] |

| Optical Rotation | [α]²⁰D = -33 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid (Fmoc-ATFB-OH) into a peptide sequence using standard Fmoc-based SPPS. This protocol is based on established methods for synthesizing peptides containing other fluorinated amino acids and can be adapted for automated synthesizers.

Materials and Reagents

-

Resin: Rink Amide AM resin (or other suitable resin depending on C-terminal modification).

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

-

Coupling Reagents:

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine.

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solutions: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Precipitation/Washing: Cold diethyl ether.

SPPS Workflow Diagram

Caption: Standard Fmoc-SPPS cycle for peptide elongation, with a specific step for incorporating ATFB.

Step-by-Step Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of Standard Amino Acids:

-

In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 30-60 minutes.

-

Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step ("double coupling").

-

-

Coupling of Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid (Fmoc-ATFB-OH):

-

Due to the potential steric hindrance from the trifluoromethyl group, a more robust coupling strategy is recommended.

-

Use the same activation method as for standard amino acids (4 eq. Fmoc-ATFB-OH, 3.9 eq. HATU, 8 eq. DIEA).

-

Crucially, perform a double coupling as standard procedure. After the initial 60-90 minute coupling, drain the solution, and add a fresh solution of activated Fmoc-ATFB-OH for a second 60-90 minute coupling period.

-

Confirm the absence of free amines with a Kaiser test.

-

-

Chain Elongation: Repeat steps 3, 4, and 5 for each amino acid in the desired sequence.

-

Final Fmoc Deprotection: Once the sequence is complete, perform a final deprotection step as described in step 2.

-

Final Washing: Wash the resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 5-10 fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Quantitative Data for ATFB Incorporation